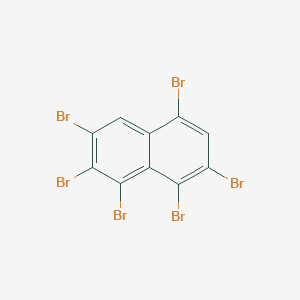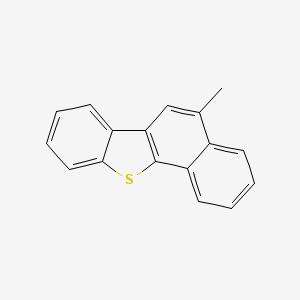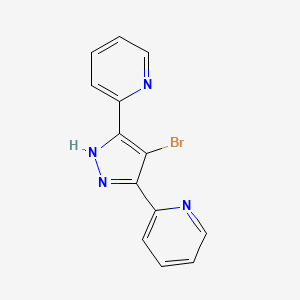
Naphthalene, hexabromo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalene, hexabromo- is a brominated derivative of naphthalene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of six bromine atoms attached to the naphthalene ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene, hexabromo- typically involves the bromination of naphthalene. One common method is the photobromination of naphthalene using molecular bromine. This process involves the addition of an excess of bromine to a solution of naphthalene in carbon tetrachloride, followed by irradiation with a light source such as a projector lamp. The reaction is carried out at low temperatures, typically below 10°C, to control the formation of the desired hexabromo derivative .
Industrial Production Methods
Industrial production of brominated naphthalenes, including naphthalene, hexabromo-, often involves high-temperature bromination processes. These methods can yield various brominated products, including hexabromo derivatives, through controlled reaction conditions and purification steps .
Analyse Chemischer Reaktionen
Types of Reactions
Naphthalene, hexabromo- undergoes several types of chemical reactions, including:
Substitution Reactions: Brominated naphthalenes can participate in substitution reactions where bromine atoms are replaced by other functional groups.
Reduction Reactions: The reduction of brominated naphthalenes can lead to the formation of less brominated or dehalogenated products.
Oxidation Reactions: Oxidation of brominated naphthalenes can produce various oxygenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of functionalized naphthalenes, while reduction reactions may produce partially or fully dehalogenated naphthalenes .
Wissenschaftliche Forschungsanwendungen
Naphthalene, hexabromo- has several scientific research applications, including:
Materials Science: Used in the synthesis of advanced materials with unique electronic and optical properties.
Environmental Chemistry: Studied for its role in the formation of brominated organic pollutants and their environmental impact.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Industrial Applications: Utilized in the production of flame retardants and other specialty chemicals
Wirkmechanismus
The mechanism of action of naphthalene, hexabromo- involves its interaction with various molecular targets and pathways. Brominated naphthalenes can undergo metabolic activation, leading to the formation of reactive intermediates. These intermediates can bind to cellular proteins and DNA, potentially causing toxic effects. The specific pathways and molecular targets involved depend on the biological system and the conditions of exposure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene, tetrabromo-: A brominated derivative with four bromine atoms.
Naphthalene, pentabromo-: A brominated derivative with five bromine atoms.
Naphthalene, octabromo-: A brominated derivative with eight bromine atoms.
Uniqueness
Naphthalene, hexabromo- is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. Compared to other brominated naphthalenes, it may exhibit different reactivity and applications, making it valuable for specific research and industrial purposes .
Eigenschaften
CAS-Nummer |
56480-06-9 |
|---|---|
Molekularformel |
C10H2Br6 |
Molekulargewicht |
601.5 g/mol |
IUPAC-Name |
1,2,3,5,7,8-hexabromonaphthalene |
InChI |
InChI=1S/C10H2Br6/c11-4-2-6(13)8(14)7-3(4)1-5(12)9(15)10(7)16/h1-2H |
InChI-Schlüssel |
NOXBHKAVWHWFDR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CC(=C(C2=C(C(=C1Br)Br)Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzene-1-sulfonic acid](/img/structure/B14173978.png)









![1-[Chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene](/img/structure/B14174036.png)
![N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B14174040.png)

![trisodium;4-(chlorosulfamoyl)benzoate;dodecyl sulfate;4-[(3S,4R)-4-(4-hydroxyphenyl)hexan-3-yl]phenol;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B14174056.png)
